Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzyl group, a pyridine ring, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. The compound’s structure allows it to interact with various receptors and proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Propyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carbonitrile
- Benzyl 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the pyridine ring and the benzyl ester group distinguishes it from other similar compounds, providing it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant biological activity. This compound belongs to the class of hexahydroquinolines, which are known for their diverse pharmacological properties. The focus of this article is to explore its biological activities based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C29H33NO6 with a molecular weight of 491.6 g/mol. Its structure includes a hexahydroquinoline core and a pyridinyl substituent which contribute to its bioactivity.
Anticancer Properties
Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit potent anticancer activities. For instance:
- In vitro studies have shown that compounds similar to Benzyl 2,7,7-trimethyl-5-oxo exhibit significant inhibition of cancer cell proliferation in various human cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Cholinesterase Inhibition
The compound has also been evaluated for its potential as a cholinesterase inhibitor:
- Inhibitory Activity : It has been reported that certain hexahydroquinoline derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease .
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
Benzyl 2,7,7-trimethyl... | 0.466 ± 0.121 | 1.89 ± 0.05 |
Similar Derivative | 0.583 ± 0.052 | 0.899 ± 0.10 |
Neuroprotective Effects
The neuroprotective effects of this compound have been explored in models of neurodegeneration:
- Animal Studies : In rodent models of neurodegenerative diseases, administration of hexahydroquinoline derivatives showed reduced neuronal loss and improved cognitive function .
Case Studies
- Study on Cancer Cell Lines : A study investigated the effects of Benzyl 2,7,7-trimethyl... on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated a dose-dependent decrease in cell viability with an increase in apoptotic markers .
- Cholinesterase Inhibition : Another study focused on the synthesis and evaluation of pyridinyl hexahydroquinoline derivatives for their inhibitory effects on AChE and BChE. The findings suggested that modifications at the C-4 position significantly enhanced inhibitory potency .
Properties
IUPAC Name |
benzyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-16-21(24(29)30-15-17-8-5-4-6-9-17)22(18-10-7-11-26-14-18)23-19(27-16)12-25(2,3)13-20(23)28/h4-11,14,22,27H,12-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQQYRMAPJSXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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